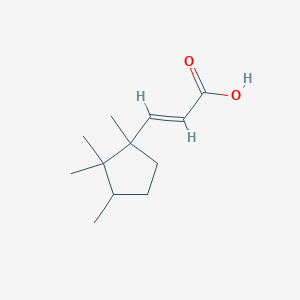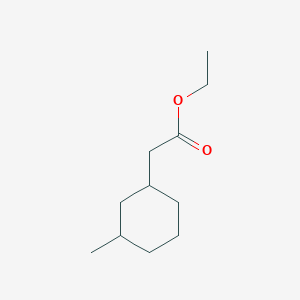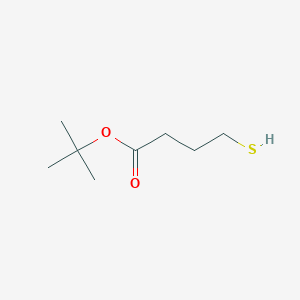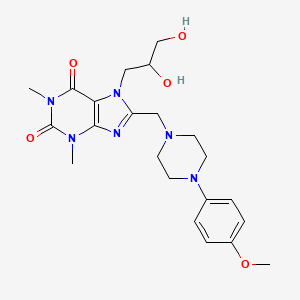
3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid is a chemical compound with the CAS Number: 861316-86-1 . It has a molecular weight of 196.29 . The IUPAC name for this compound is (Z)-3-(1,2,2,3-tetramethylcyclopentyl)acrylic acid . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid is 1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14)/b8-6- . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Material Science and Chemistry
Liquid-Crystalline Complexes : Research has demonstrated the synthesis of polymerizable benzoic acid derivatives complexed with dipyridyl compounds, leading to materials with liquid crystal properties. Such structures are photopolymerized to maintain their multilayered structure, which could be analogous to applications for structurally similar compounds like "3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid" in creating novel materials with specific optical and structural properties (Kishikawa, Hirai, & Kohmoto, 2008).
Cross-Coupling Chemical Synthesis : The palladium-catalyzed cross-coupling of iodovinylic acids with organometallic reagents highlights a method for synthesizing 3,3-disubstituted prop-2-enoic acids. This technique underscores the potential for creating complex organic compounds, suggesting routes for synthesizing and modifying compounds like "3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid" for various chemical applications (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Bioengineering and Biotechnology
Metabolic Engineering for Chemical Production : Research into the production of medium-chain-length 3-hydroxyalkanoic acids by metabolically engineered Pseudomonas entomophila reveals how genetic modifications can lead to the production of valuable chemicals. This approach could be applied to the biosynthesis of complex organic acids, including derivatives of "3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid," for use in industrial and pharmaceutical applications (Chung, Zeng, Jin, Wu, Chen, & Chen, 2013).
Production of Bio-based Chemicals : The conversion of glycerol to 3-hydroxypropanoic acid (3-HP) in engineered bacteria is an example of using renewable resources to produce industrially relevant chemicals. This method illustrates the potential for bio-based production routes for compounds related to "3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid," offering sustainable alternatives to traditional chemical synthesis processes (Jers, Kalantari, Garg, & Mijakovic, 2019).
Safety and Hazards
The safety information for 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound is also associated with the GHS07 pictogram and has a signal word of "Warning" .
properties
IUPAC Name |
(E)-3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYOYLEBMHUDR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C1(C)C)(C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)


![1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea](/img/structure/B2890124.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)

